N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

Description

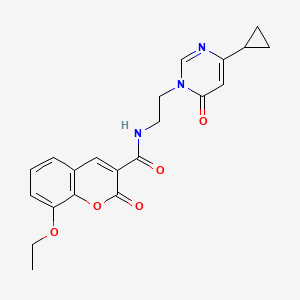

N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a pyrimidinone core and a coumarin (chromene) scaffold. The pyrimidinone moiety is substituted with a cyclopropyl group at position 4, while the coumarin component features an ethoxy group at position 8 and a carboxamide-linked ethyl chain.

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-8-ethoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c1-2-28-17-5-3-4-14-10-15(21(27)29-19(14)17)20(26)22-8-9-24-12-23-16(11-18(24)25)13-6-7-13/h3-5,10-13H,2,6-9H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHBTPSTRDGTTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C=NC(=CC3=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic synthesis. Here’s a detailed pathway:

Preparation of the chromene derivative: : Starting from a coumarin precursor, ethylation and subsequent functional group modifications yield the 8-ethoxy-2-oxo-2H-chromene.

Cyclopropylpyrimidine synthesis: : Separate reactions create the cyclopropyl-substituted pyrimidine from simpler building blocks.

Final Coupling: : The chromene and pyrimidine moieties are coupled through amide bond formation. This step requires coupling reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial synthesis may leverage optimized reaction conditions, such as high-throughput reactors and continuous flow systems, to enhance efficiency. The process would typically involve:

Scaling up reactions: : Ensuring consistent quality and yield.

Purification techniques: : Using crystallization, chromatography, and other methods to achieve high-purity product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation, particularly on the ethoxy and pyrimidine moieties.

Reduction: : Reduction reactions may target the chromene core, potentially converting it into different functional derivatives.

Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed on various positions of the compound.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

Reducing agents: : Sodium borohydride, lithium aluminum hydride.

Substituents: : Halogens, nitro groups, and various alkyl/aryl groups under suitable conditions (like halogenation with NBS).

Major Products Formed

Depending on the reaction:

Oxidized derivatives: : Modifications on the chromene or pyrimidine ring.

Reduced derivatives: : Simplified core structures.

Substituted products: : Functionalized derivatives retaining the core architecture.

Scientific Research Applications

The versatility of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide opens doors to several research areas:

Chemistry: : As a novel scaffold in the development of new synthetic methodologies.

Medicine: : Investigated for its therapeutic potential, particularly in oncology and infectious diseases.

Industry: : Used in the creation of advanced materials and as a precursor in polymer synthesis.

Mechanism of Action

Molecular Targets and Pathways

The compound likely interacts with key molecular targets like enzymes, receptors, and DNA. Its mechanism of action may involve:

Binding to active sites: : Inhibiting enzyme activity.

Interfering with receptor functions: : Modulating signal transduction pathways.

DNA interaction: : Potential for intercalation or groove-binding, affecting transcription and replication.

Comparison with Similar Compounds

Compound 8b (N-[2-(Cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide)

- Core Structure: Features a 6-methoxypyrimidine linked to a benzyl group and a cyclohexylamino-phenylpropanamide chain.

- Key Differences: The target compound’s pyrimidinone ring (6-oxo group) may enhance hydrogen-bonding interactions compared to 8b’s methoxy-substituted pyrimidine. The cyclopropyl group in the target compound could confer metabolic stability versus 8b’s bulkier cyclohexylamino group.

- Synthesis : 8b was synthesized via Pd-catalyzed cross-coupling (82% yield), suggesting efficient methodology for pyrimidine derivatization .

(S)-N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide

- Core Structure: Contains a pyrimidine-carboxamide linked to a dihydroisoquinoline and oxetane group.

- Key Differences: The oxetane substituent in this compound may improve solubility compared to the target compound’s cyclopropyl group.

Coumarin and Anthraquinone Derivatives

Coumarins and anthraquinones are privileged scaffolds in medicinal chemistry. A comparison with N-(9,10-Dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) Acetamides reveals:

- Structural Contrasts: The target compound’s coumarin core is structurally distinct from anthraquinones, which have a planar, conjugated system. The ethoxy group in the target compound may enhance lipophilicity compared to the thioacetamide substituents in the anthraquinone derivatives.

- Bioactivity: Anthraquinone derivatives demonstrated antioxidant and antiplatelet activity , suggesting that the target compound’s coumarin moiety could similarly influence redox or coagulation pathways.

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological activity, supported by relevant research findings and data.

Structural Overview

The compound features a unique structural arrangement that includes:

- A chromene core, which is known for its diverse biological activities.

- An oxopyrimidine moiety that may enhance its interaction with biological targets.

- An ethyl and ethoxy group that contribute to its pharmacological properties.

The molecular formula is , indicating the presence of multiple functional groups that facilitate interactions with various biological systems.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the chromene scaffold through cyclization reactions.

- Introduction of the pyrimidine ring , which may involve condensation reactions with appropriate precursors.

- Functionalization with ethoxy and carboxamide groups , enhancing solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Initial studies suggest that it may act as an inhibitor of certain kinases or enzymes involved in metabolic pathways, potentially impacting cell signaling mechanisms.

In Vitro Studies

Research has indicated that compounds with similar structural features can exhibit:

- Antitumor Activity : Compounds derived from chromene have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

| Study | Activity | Findings |

|---|---|---|

| Antitumor | Demonstrated inhibition of tumor growth in various cancer cell lines. | |

| Enzyme Inhibition | Showed potential as an inhibitor of COX enzymes, impacting inflammatory pathways. |

Pharmacological Applications

The compound's potential applications include:

- Anticancer therapies : Targeting specific pathways involved in tumor growth.

- Anti-inflammatory agents : Modulating inflammatory responses through enzyme inhibition.

Case Studies

- Antitumor Efficacy : A study evaluated the compound's effects on breast cancer cells, revealing significant reduction in cell viability at micromolar concentrations, indicating its potential as a therapeutic agent against breast cancer.

- Enzyme Interaction Studies : Research demonstrated that the compound effectively inhibited COX-2 activity, suggesting its role in managing inflammatory conditions.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclization | Ethanol, 70°C, 12h | 65 | 85 | |

| Amide Coupling | HATU, DIPEA, DMF, RT | 78 | 96 | |

| Purification | HPLC (C18 column) | - | 91–96 |

Basic Question: Which analytical techniques are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and coupling patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (if crystalline) .

- FT-IR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Basic Question: How should researchers design biological activity screening assays for this compound?

Methodological Answer:

- In Vitro Assays :

- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ determination) .

- Antimicrobial : Broth microdilution for MIC values against bacterial/fungal strains .

- Mechanistic Studies :

- Enzyme Inhibition : Kinase or protease inhibition assays with fluorogenic substrates .

- Apoptosis Markers : Flow cytometry for caspase-3 activation .

Advanced Question: How can reaction mechanisms for key synthetic steps (e.g., pyrimidinone cyclization) be elucidated?

Methodological Answer:

- Kinetic Studies : Vary reaction rates with temperature to calculate activation energy .

- Isotopic Labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation in the pyrimidinone ring .

- Computational Modeling : DFT calculations to map transition states and intermediates .

Advanced Question: How to resolve contradictions between in vitro and in vivo biological activity data?

Methodological Answer:

- Validate Assay Conditions : Ensure in vitro pH, serum proteins, and metabolic factors mimic in vivo environments .

- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in animal models .

- Orthogonal Assays : Use SPR (surface plasmon resonance) to confirm target binding affinity independently .

Advanced Question: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., cyclopropyl, ethoxy groups) to assess impact on activity .

- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases) .

- 3D-QSAR : CoMFA/CoMSIA models to correlate structural features with potency .

Advanced Question: How can solubility and formulation challenges be addressed for in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) for improved absorption .

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Advanced Question: How to mitigate off-target interactions in biological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.